molecular formula C9H18O B108113 2,6-Dimethylheptan-3-one CAS No. 19549-83-8

2,6-Dimethylheptan-3-one

Cat. No. B108113
CAS RN: 19549-83-8
M. Wt: 142.24 g/mol
InChI Key: HFNWDYQEGABWQS-UHFFFAOYSA-N
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Patent
US08003800B2

Procedure details

To a slurry of Mg turnings (3.89 g, 160 mmol) in dry diethyl ether (150 mL), a solution of isoamylbromide (24.59 g, 163 mmol) in diethyl ether (20 mL) is slowly added. As soon as the reaction starts, the mixture is cooled if necessary with a water bath. After complete addition, the mixture is stirred for 30 min, and is then added slowly to a cooled (0° C.) mixture of isobutyronitrile (34.65 g, 501 mmol) and CuBr (1.15 g, 8.0 mmol) in diethyl ether (50 mL) and THF (50 mL). After complete addition (30 min) the mixture is stirred at rt for 1 h before 1 N aq. NaH2PO4 (50 mL) and 1N aq. HCl (100 mL) is added. Stirring is continued at rt for 15 min. The phases are separated and the aq. phase is extracted with additional diethyl ether (100 mL). The combined organic extracts are washed with aq. 1N aq. HCl (2×50 mL), sat. aq. NH4Cl/sat. aq. NaHCO3 1:1 (2×50 mL) and brine (50 mL), dried over Na2SO4, filtered and evaporated to give crude 2,6-dimethyl-heptan-3-one (20.1 g) as an oil.
[Compound]
Name
Mg
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
34.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7](#N)[CH:8]([CH3:10])[CH3:9].Cl.C([O:15]CC)C>C1COCC1>[CH3:4][CH:3]([C:2](=[O:15])[CH2:1][CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5]

Inputs

Step One
Name
Mg
Quantity
3.89 g
Type
reactant
Smiles
Name
Quantity
24.59 g
Type
reactant
Smiles
C(CC(C)C)Br
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
34.65 g
Type
reactant
Smiles
C(C(C)C)#N
Name
CuBr
Quantity
1.15 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
NaH2PO4
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled if necessary with a water bath
ADDITION
Type
ADDITION
Details
After complete addition
ADDITION
Type
ADDITION
Details
is then added slowly to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
After complete addition (30 min) the mixture
Duration
30 min
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at rt for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with additional diethyl ether (100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with aq. 1N aq. HCl (2×50 mL), sat. aq. NH4Cl/
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 1:1 (2×50 mL) and brine (50 mL), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C(CCC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.